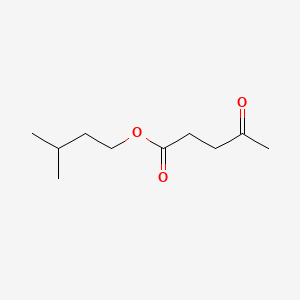
Isoamyl levulinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamyl levulinate, also known as 3-methylbutyl 4-oxopentanoate, is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.2481 .
Synthesis Analysis
The enzymatic production of isoamyl levulinate can be achieved via the esterification of isoamyl alcohol (IA) and levulinic acid (LA), a biomass-based platform chemical . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .Molecular Structure Analysis
The IUPAC Standard InChI for isoamyl levulinate is InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The production of isoamyl levulinate involves the esterification of isoamyl alcohol and levulinic acid . The reaction is conducted using a stoichiometric LA:IA molar ratio (500 mmol L −1 of each reactant) under continuous mechanical stirring at 40 ℃ for 24 h of contact time .Physical And Chemical Properties Analysis
Isoamyl levulinate is a colorless clear liquid . It has a specific gravity of 0.95700 to 0.96300 at 20.00 °C . The refractive index is 1.42700 to 1.43300 at 20.00 °C . The boiling point is 252.00 to 253.00 °C at 760.00 mm Hg .Mécanisme D'action
The mechanism of action for the production of isoamyl levulinate involves the esterification of isoamyl alcohol (IA) and levulinic acid (LA) in a solvent system . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
71172-75-3 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-methylbutyl 4-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |
Clé InChI |
NYIALINCMIXBSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCC(=O)C |
SMILES canonique |
CC(C)CCOC(=O)CCC(=O)C |
Densité |
0.957-0.963 (20°) |
Autres numéros CAS |
71172-75-3 |
Description physique |
Clear colourless liquid; Light ethereal carmellic aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



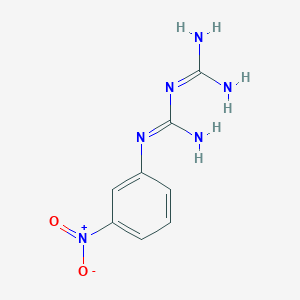
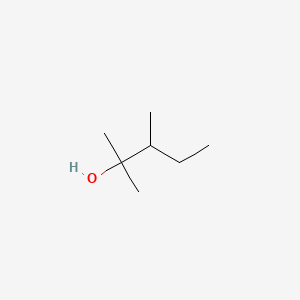
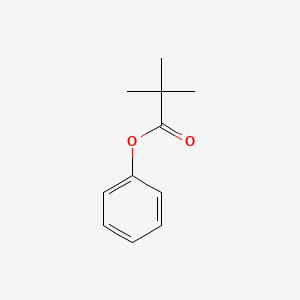
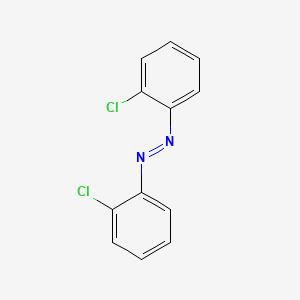

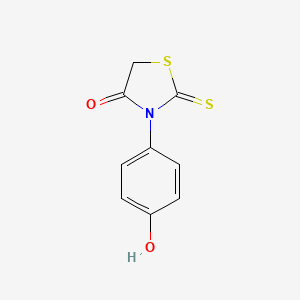
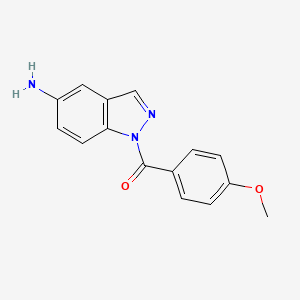




![n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine](/img/structure/B1616698.png)